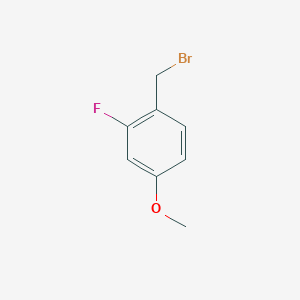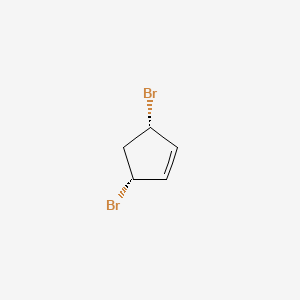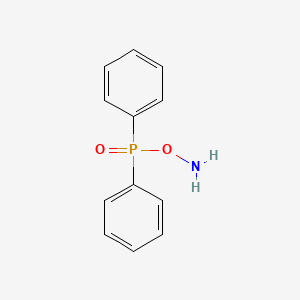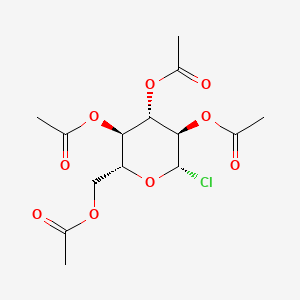
3,5-ジブロモ-1H-インドール-2-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,5-dibromo-1H-indole-2-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an irritant with the formula C₁₁H₉Br₂NO₂ .
Synthesis Analysis
The synthesis of indole derivatives, including Ethyl 3,5-dibromo-1H-indole-2-carboxylate, has been a topic of interest in recent years due to their significant role in cell biology and their potential as biologically active compounds for the treatment of various disorders .
Molecular Structure Analysis
The molecular structure of Ethyl 3,5-dibromo-1H-indole-2-carboxylate is complex and can be analyzed using various physical and spectroscopic methods . The InChI code for this compound is 1S/C11H9Br2NO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 .
Physical And Chemical Properties Analysis
Ethyl 3,5-dibromo-1H-indole-2-carboxylate has a molecular weight of 347.02 g/mol and a melting point of 190-192 °C .
科学的研究の応用
インドール誘導体の合成
3,5-ジブロモ-1H-インドール-2-カルボン酸エチルを含むインドール誘導体は、特定のアルカロイドに存在する一般的な部分構造です . これらの誘導体は細胞生物学において重要な役割を果たしており、近年、さまざまな疾患の治療における可能性から注目を集めています .
生物活性化合物
インドール誘導体は、ヒトの体内の癌細胞、微生物、さまざまなタイプの疾患の治療のための生物活性化合物として使用されています . これらの誘導体は、さまざまな生物学的に重要な特性を示します .
CRTH2受容体アンタゴニスト
3,5-ジブロモ-1H-インドール-2-カルボン酸エチルは、CRTH2受容体アンタゴニストの調製に使用できます . これらのアンタゴニストは、アレルギー性炎症および喘息の治療に使用されます。
インドールアミン2,3-ジオキシゲナーゼ(IDO)阻害剤
この化合物は、IDO阻害剤の合成にも使用されます . IDO阻害剤は、免疫系を抑制できる薬剤のクラスであり、癌治療における潜在的な用途について研究されています。
カンナビノイドCB1受容体アンタゴニスト
これは、カンナビノイドCB1受容体アンタゴニストの調製に使用されます . これらのアンタゴニストは、肥満および関連する代謝性疾患の治療に潜在的に使用できます。
ヒト網状赤血球15-リポキシゲナーゼ-1の阻害剤
この化合物は、ヒト網状赤血球15-リポキシゲナーゼ-1の阻害剤の合成に使用されます . これらの阻害剤は、炎症および癌の治療における潜在的な用途について研究されています。
抗高トリグリセリド血症薬
3,5-ジブロモ-1H-インドール-2-カルボン酸エチルは、強力な抗高トリグリセリド血症薬としてのN-(ベンゾイルフェニル)-1H-インドール-2-カルボキサミドの調製に使用されます . これらの薬剤は、高血中トリグリセリド値の治療に潜在的に使用できます。
抗増殖剤
この化合物は、ヒト白血病K562細胞に対する抗増殖剤として使用されます . これは、白血病の治療における潜在的な用途を示唆しています。
Safety and Hazards
作用機序
Target of Action
Ethyl 3,5-dibromo-1H-indole-2-carboxylate is a complex compound with potential biological activity. Indole derivatives, in general, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, which suggests that they may have diverse effects at the molecular and cellular level .
生化学分析
Biochemical Properties
Ethyl 3,5-dibromo-1H-indole-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including ethyl 3,5-dibromo-1H-indole-2-carboxylate, have been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO) and human reticulocyte 15-lipoxygenase-1 . These interactions can modulate immune responses and inflammatory processes, highlighting the compound’s potential in therapeutic applications.
Cellular Effects
Ethyl 3,5-dibromo-1H-indole-2-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of mitogen-activated protein kinases (MAPKs), which are critical for cell proliferation, differentiation, and apoptosis . Additionally, ethyl 3,5-dibromo-1H-indole-2-carboxylate may impact the expression of genes involved in immune responses and metabolic pathways, further affecting cellular function.
Molecular Mechanism
The molecular mechanism of ethyl 3,5-dibromo-1H-indole-2-carboxylate involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s bromine atoms enhance its binding affinity to target enzymes and proteins, facilitating its inhibitory effects on enzymes like IDO . This inhibition can result in altered tryptophan metabolism and modulation of immune responses. Additionally, ethyl 3,5-dibromo-1H-indole-2-carboxylate may interact with transcription factors, influencing gene expression and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3,5-dibromo-1H-indole-2-carboxylate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, with a melting point of 190-192°C . Prolonged exposure to light and air may lead to degradation, affecting its biochemical activity. Long-term studies have shown that ethyl 3,5-dibromo-1H-indole-2-carboxylate can have sustained effects on cellular function, including modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of ethyl 3,5-dibromo-1H-indole-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and immunomodulatory activities . At high doses, ethyl 3,5-dibromo-1H-indole-2-carboxylate can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
Ethyl 3,5-dibromo-1H-indole-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular biomolecules . These interactions can affect metabolic flux and alter metabolite levels, influencing cellular function and overall metabolism.
Transport and Distribution
Within cells and tissues, ethyl 3,5-dibromo-1H-indole-2-carboxylate is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins may sequester ethyl 3,5-dibromo-1H-indole-2-carboxylate, affecting its localization and accumulation within specific cellular compartments.
Subcellular Localization
Ethyl 3,5-dibromo-1H-indole-2-carboxylate exhibits distinct subcellular localization, which can influence its activity and function. The compound may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . This localization can enhance its interactions with target enzymes and proteins, modulating cellular processes and biochemical reactions.
特性
IUPAC Name |
ethyl 3,5-dibromo-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCUTBIAGPRORJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455984 |
Source


|
| Record name | Ethyl 3,5-dibromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77185-78-5 |
Source


|
| Record name | Ethyl 3,5-dibromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
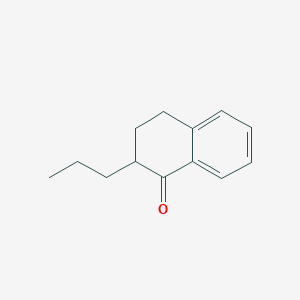
![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1313603.png)
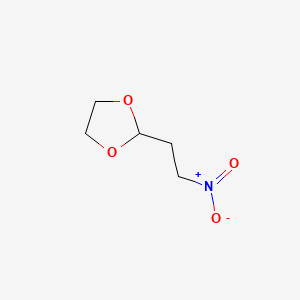
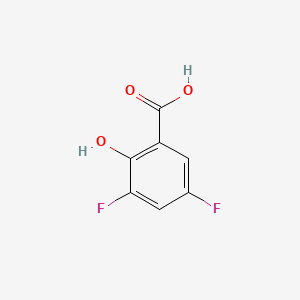
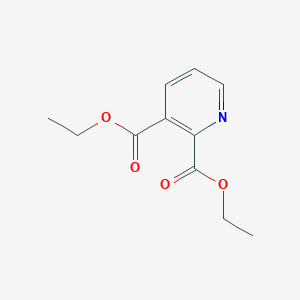
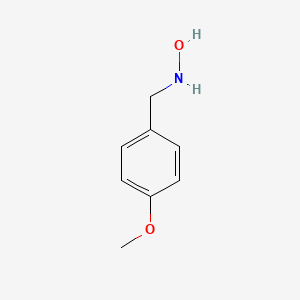
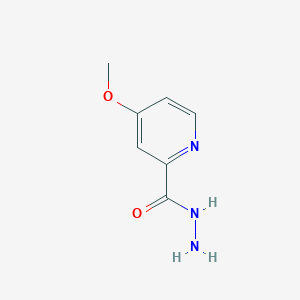
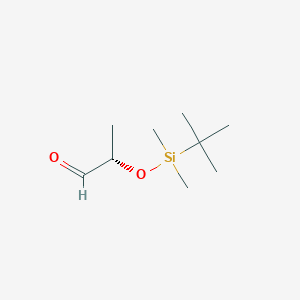
![6'-Chloro-[2,3']bipyridinyl](/img/structure/B1313617.png)
